
Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is a complex organic compound characterized by its biphenyl structure with sulphonate groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Introduction of Vinyl Groups: The vinyl groups are introduced via a Heck reaction, where the biphenyl compound reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Sulphonation: The final step involves the sulphonation of the biphenyl-vinyl compound using chlorosulphonic acid, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the vinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the sulphonate groups, converting them to sulfonic acids. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Reagents such as nitrating agents or halogenating agents are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfonic acids.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) involves its interaction with specific molecular targets. The compound’s sulphonate groups can interact with proteins and enzymes, altering their activity. The biphenyl core allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
- Disodium 4,4’-((1,1’-biphenyl)-2,2’-diyldivinylene)bis(6-chlorobenzenesulphonate)
- Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(5-chlorobenzenesulphonate)
Uniqueness
Disodium 3,3’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(6-chlorobenzenesulphonate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the sulphonate groups and the vinyl linkages contribute to its reactivity and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
42380-62-1 |
|---|---|
分子式 |
C28H18Cl2Na2O6S2 |
分子量 |
631.5 g/mol |
IUPAC 名称 |
disodium;2-chloro-5-[(E)-2-[4-[4-[(E)-2-(4-chloro-3-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20Cl2O6S2.2Na/c29-25-15-9-21(17-27(25)37(31,32)33)3-1-19-5-11-23(12-6-19)24-13-7-20(8-14-24)2-4-22-10-16-26(30)28(18-22)38(34,35)36;;/h1-18H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b3-1+,4-2+;; |
InChI 键 |
JVLGFGGGZCGQDJ-UFVDJLLLSA-L |
手性 SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)/C=C/C4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



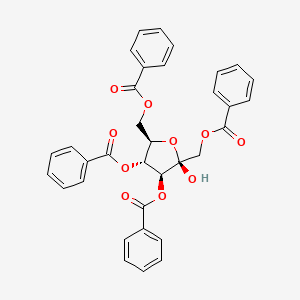
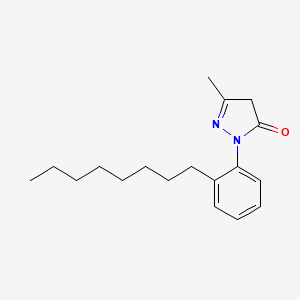

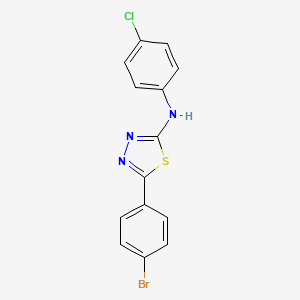
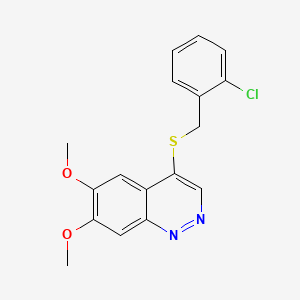
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


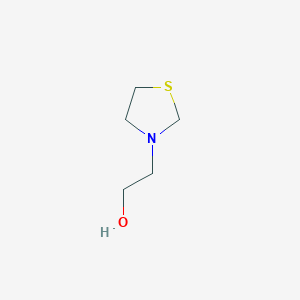
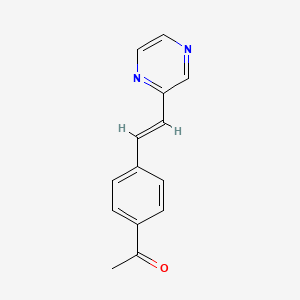

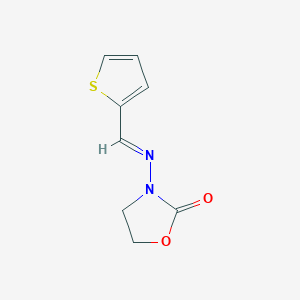
![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)
